molecular formula C18H24N6O3S B13376732 N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea

N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea

Cat. No.: B13376732
M. Wt: 404.5 g/mol
InChI Key: KHLOHSCHHLMYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is a complex organic compound that features a combination of piperazine, oxadiazole, and urea moieties

Properties

Molecular Formula

C18H24N6O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C18H24N6O3S/c1-19-17(26)20-15(25)13-28-18-22-21-16(27-18)12-24-9-7-23(8-10-24)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,19,20,25,26)

InChI Key

KHLOHSCHHLMYGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)CSC1=NN=C(O1)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The piperazine moiety is introduced via nucleophilic substitution reactions, where the benzyl group is attached to the nitrogen atom of the piperazine ring. The final step involves the coupling of the oxadiazole and piperazine intermediates with N-methylurea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is not fully understood, but it is believed to interact with specific molecular targets in cells. The piperazine ring may interact with neurotransmitter receptors, while the oxadiazole ring could inhibit certain enzymes. The compound’s overall effect is likely due to a combination of these interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these compounds, N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N’-methylurea is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

    1-benzylpiperazine: A simpler piperazine derivative with different biological properties.

    1,3,4-oxadiazole derivatives: Compounds with similar ring structures but different substituents, leading to varied activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.